![molecular formula C11H16 B14144503 1,6-Diethenylbicyclo[4.1.0]heptane CAS No. 88816-26-6](/img/structure/B14144503.png)
1,6-Diethenylbicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diethenylbicyclo[4.1.0]heptane is a unique organic compound characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. This compound is part of the bicyclo[4.1.0]heptane family, known for their strained ring systems and potential for various chemical transformations. The presence of two ethenyl groups at the 1 and 6 positions adds to its reactivity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Diethenylbicyclo[4.1.0]heptane can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically involves the use of platinum (II) or gold (I) catalysts . The reaction proceeds under mild conditions, often at room temperature, and can be completed within a few hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity catalysts, and implementing efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diethenylbicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated bicyclic compounds.
Substitution: The ethenyl groups can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are commonly used.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Various substituted bicyclo[4.1.0]heptane derivatives.
Aplicaciones Científicas De Investigación
1,6-Diethenylbicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound’s derivatives can be used in the study of enzyme mechanisms and as potential inhibitors of biological pathways.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with unique modes of action.
Industry: It can be used in the production of polymers and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 1,6-Diethenylbicyclo[4.1.0]heptane involves its ability to undergo ring-opening reactions due to the release of cyclopropyl ring strain (27.5 kcal/mol) . This strain release provides a thermodynamic driving force for various transformations. The double bonds within the structure can coordinate with metal species, initiating ring-opening and other reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptane: Similar in structure but lacks the ethenyl groups, making it less reactive.
Norcarane: Another bicyclic compound with a similar core structure but different substituents.
Bicyclo[3.1.1]heptane: A related compound with a different ring fusion pattern, leading to different reactivity and applications.
Uniqueness
1,6-Diethenylbicyclo[4.1.0]heptane is unique due to the presence of ethenyl groups, which enhance its reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical transformations makes it a valuable compound in both academic and industrial research.
Propiedades
Número CAS |
88816-26-6 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
1,6-bis(ethenyl)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H16/c1-3-10-7-5-6-8-11(10,4-2)9-10/h3-4H,1-2,5-9H2 |
Clave InChI |
SRXXVOQCYQDXKX-UHFFFAOYSA-N |
SMILES canónico |
C=CC12CCCCC1(C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


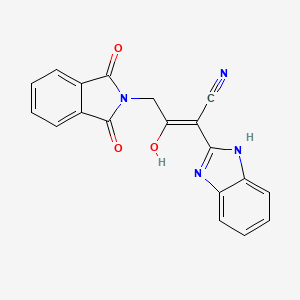
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
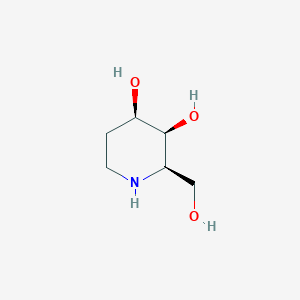

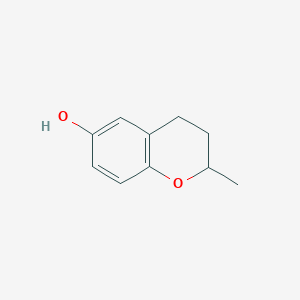
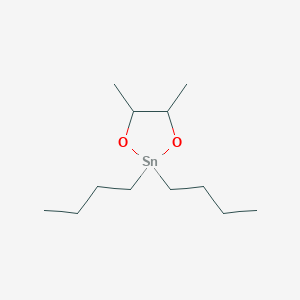
![(5-Methylthiophen-2-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B14144473.png)
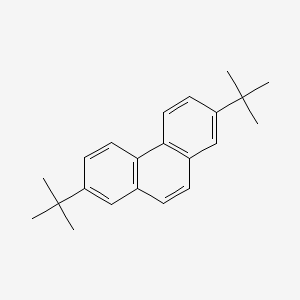
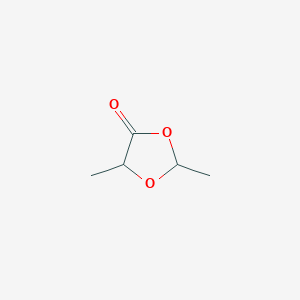
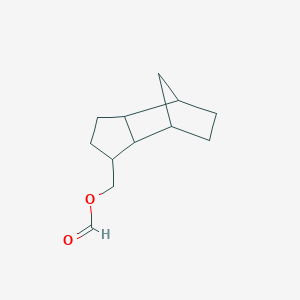


![2-[(3R)-4-(3-methoxyphenyl)-3-methylpiperazin-1-yl]-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14144501.png)
